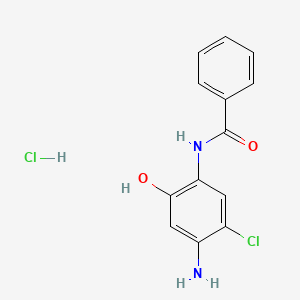
2-Hydroxy-2,3-diphosphonopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-2,3-diphosphonopropanoic acid is an organophosphorus compound characterized by the presence of two phosphonic acid groups and a hydroxyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2,3-diphosphonopropanoic acid typically involves the reaction of suitable phosphonate esters with hydroxyl-containing compounds under controlled conditions. One common method includes the hydrolysis of phosphonates using concentrated hydrochloric acid at reflux temperatures for several hours .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrolysis processes, where phosphonate esters are treated with hydrochloric acid in reactors designed to handle high temperatures and pressures. The resulting product is then purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-2,3-diphosphonopropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phosphonic acid groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
2-Hydroxy-2,3-diphosphonopropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of phosphonate esters and related compounds.
Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphate metabolism.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2,3-diphosphonopropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can mimic phosphate-containing molecules, thereby inhibiting or modulating the activity of enzymes involved in phosphate metabolism . This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
2-Hydroxypropanoic acid (Lactic acid): Similar in structure but lacks the phosphonic acid groups.
2-Hydroxy-3-phosphonopropanoic acid: Similar but with only one phosphonic acid group.
Phosphonoacetic acid: Contains a phosphonic acid group attached to an acetic acid backbone.
Uniqueness: 2-Hydroxy-2,3-diphosphonopropanoic acid is unique due to the presence of two phosphonic acid groups, which confer distinct chemical properties and reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring specific interactions with phosphate-binding sites in biological systems.
Properties
CAS No. |
70794-97-7 |
|---|---|
Molecular Formula |
C3H8O9P2 |
Molecular Weight |
250.04 g/mol |
IUPAC Name |
2-hydroxy-2,3-diphosphonopropanoic acid |
InChI |
InChI=1S/C3H8O9P2/c4-2(5)3(6,14(10,11)12)1-13(7,8)9/h6H,1H2,(H,4,5)(H2,7,8,9)(H2,10,11,12) |
InChI Key |
BZPYPBVWOGHVEF-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=O)O)(O)P(=O)(O)O)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


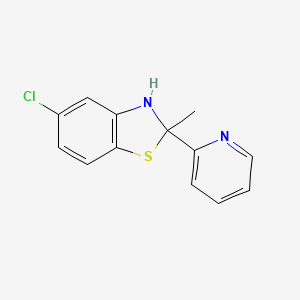

![2-[Methyl(phenyl)amino]ethyl naphthalene-2-carboxylate](/img/structure/B14460952.png)

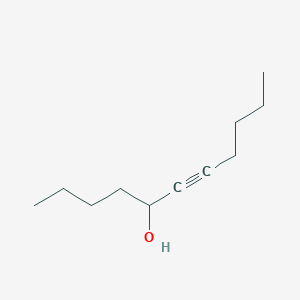
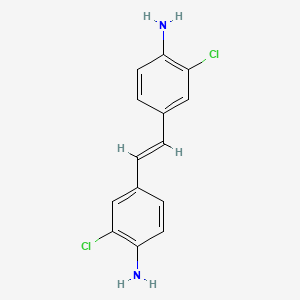
![3-Chloro-4-[(2,3-dihydro-1,4-benzodioxin-2-yl)methoxy]aniline](/img/structure/B14460988.png)
![(4-methoxyphenyl)methyl N-[(2S,3R)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamate](/img/structure/B14460993.png)
![4-[5-(4-Nitrophenoxy)pentoxy]benzenecarboximidamide](/img/structure/B14460997.png)
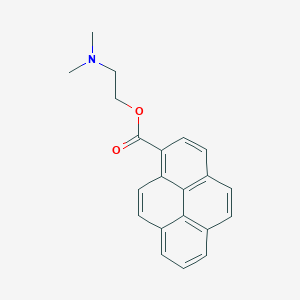
![Methyl (2-{[(2-methylpropoxy)carbonyl]oxy}phenyl)acetate](/img/structure/B14461008.png)


